molecular formula C27H27FN8O3 B032306 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide CAS No. 1186659-59-5

2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide

Cat. No. B032306
M. Wt: 530.6 g/mol
InChI Key: DESOLSKAHZZIGK-UHFFFAOYSA-N
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Description

2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide, also known as 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide, is a useful research compound. Its molecular formula is C27H27FN8O3 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications : Synthesized compounds, similar in structure to the one mentioned, have potential applications in organic synthesis, contributing to the field of heterocyclic chemistry (Tumkevičius, Dailide, & Kaminskas, 2006).

  • Medical Imaging : Compounds with similar structures have been used in positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, indicating their potential in medical diagnostics (Fujinaga et al., 2012).

  • Antioxidant and Antimicrobial Activities : Some synthesized compounds exhibited promising antioxidant and antimicrobial activities, which can be valuable in pharmacological and biochemical research (Saundane et al., 2012).

  • Fungicidal Properties : Certain derivatives of this compound show comparable fungicidal activity against cucumber powdery mildew, suggesting their potential in agricultural applications (Lü et al., 2015).

  • Antitumor Agents : Some analogues of the compound are potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, making them promising candidates as antitumor agents (Gangjee et al., 2003).

  • Improved Antimicrobial Activity : Synthesized pyrrole derivatives related to this compound show improved antimicrobial activity against various bacteria and fungi, relevant to medical and environmental studies (Mohamed, El-Domany, & Abd El-hameed, 2009).

  • Anti-Inflammatory Properties : Novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant anti-inflammatory activities in vivo, which is crucial for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

  • Inhibitory Activities : N-methyl isomers of related compounds show inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism, relevant to the treatment of gout and other conditions (Seela, Bussmann, Götze, & Rosemeyer, 1984).

properties

IUPAC Name

2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxyindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-13H,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOLSKAHZZIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5C=CN(C5=C4)C(=O)CN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 2-((2-((1-(2-(dimethylamino)acetyl)-5-methoxy-1H-indol-6-yl)amino)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)-6-fluoro-N-methyl-

CAS RN

1186659-59-5
Record name GSK-1838705A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186659595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1838705A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6545R69M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide
Reactant of Route 2
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide
Reactant of Route 6
2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide

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